

Pharmacokinetics and Metabolism of Moroxydine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Moroxydine hydrochloride

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Introduction

Moxydine hydrochloride, a synthetic biguanide derivative developed in the 1950s, is an antiviral agent with activity against a range of DNA and RNA viruses, including influenza A virus.^{[1][2][3][4][5][6]} Despite its long history, comprehensive data on its pharmacokinetics and metabolism, particularly in humans, are not extensively documented in publicly available literature. This technical guide synthesizes the available scientific information on the pharmacokinetics and metabolism of **Moxydine hydrochloride**, providing a resource for researchers and drug development professionals. The information is primarily based on studies conducted in aquatic species, which currently represent the most detailed pharmacokinetic data available.

Pharmacokinetic Profile

The pharmacokinetic properties of **Moxydine hydrochloride** have been primarily investigated in gibel carp (Carassius gibelio), revealing temperature-dependent absorption, distribution, and elimination. The plasma concentration-time profile of **Moxydine hydrochloride** in this species fits a single-compartment open model.^[7]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **Moroxydine hydrochloride** following a single oral administration of 10 mg/kg in gibel carp at two different water temperatures.[7][8]

| Parameter | 15 °C | 25 °C | Unit |
|---|-------|-------|----------|
| Absorption Half-Life (t _{1/2} ka) | 4.29 | 3.02 | hours |
| Elimination Half-Life (t _{1/2} ke) | 15.87 | 4.22 | hours |
| Time to Maximum Concentration (T _{max}) | 10.35 | 4.03 | hours |
| Maximum Concentration (C _{max}) | 2.98 | 3.12 | µg/mL |
| Area Under the Curve (AUC) | 75.89 | 42.33 | µg·h/mL |
| Apparent Volume of Distribution (V _d /F) | 4.55 | 2.89 | L/kg |
| Total Body Clearance (CL _b /F) | 0.25 | 0.49 | L/(h·kg) |

A study also reported a plasma half-life of approximately 8 hours in humans following an 800 mg oral dose, noting that the drug's absorption and elimination are rapid.[9] However, detailed parameters from this study are not readily available.

Metabolism

Detailed metabolic pathways of **Moroxydine hydrochloride** have not been extensively elucidated in the available scientific literature. Moroxydine is described as a "rather hydrophilic" compound.[9] Generally, hydrophilic drugs are primarily excreted unchanged in the urine. The rapid absorption and elimination of **Moroxydine hydrochloride** suggest limited metabolic transformation.[9] Further research is required to identify potential metabolites and the enzymatic systems involved in its biotransformation.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of **Moroxydine hydrochloride** in gibel carp.[\[7\]](#)

Animal Study Protocol

- Species: Gibel carp (*Carassius gibelio*)
- Dosing: A single oral administration of 10 mg/kg body weight.
- Study Conditions: The fish were maintained in two separate groups at water temperatures of 15 °C and 25 °C.
- Sample Collection: Blood and tissue samples (skin, muscle, liver, and kidney) were collected at various time points over a 10-day period post-administration.[\[7\]](#)

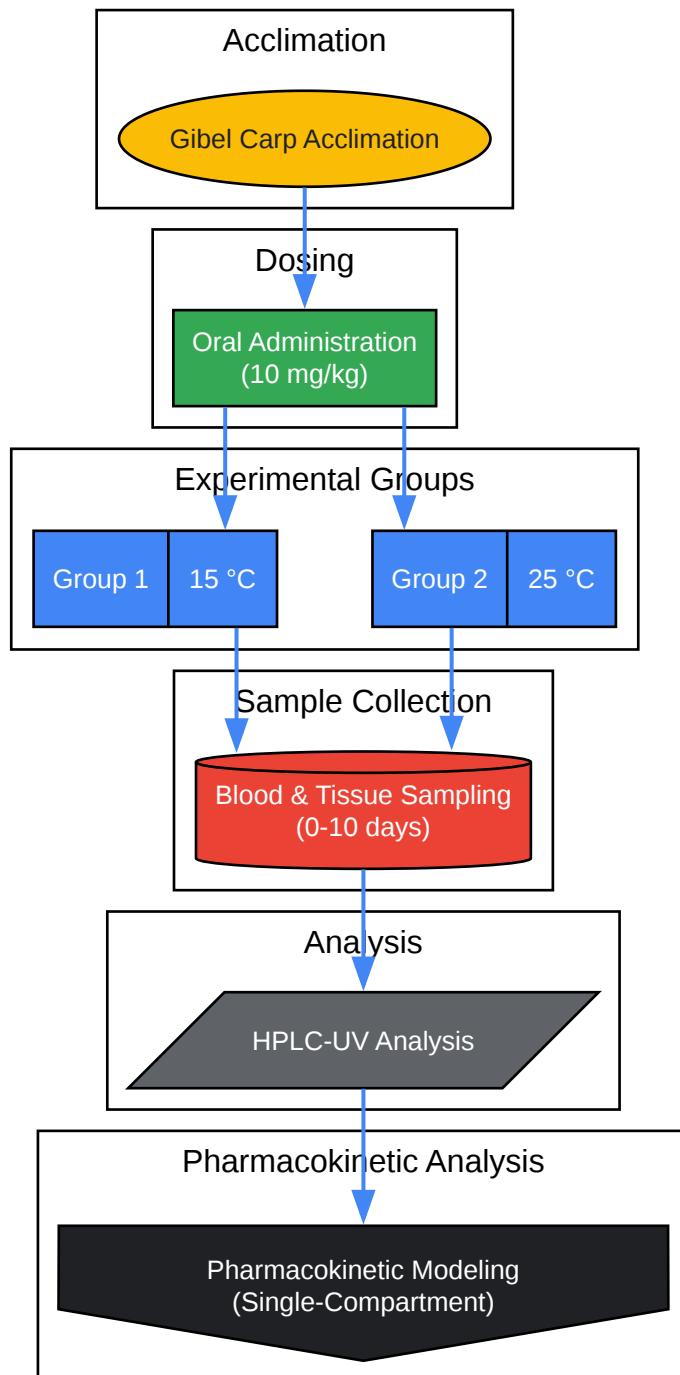
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

- Instrumentation: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.[\[7\]](#)
- Sample Preparation: Specific details on the extraction of **Moroxydine hydrochloride** from plasma and tissue samples were not provided in the abstract. However, for the analysis of **Moroxydine hydrochloride** in complex plant-based food matrices, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed.[\[10\]](#) This method utilized trifluoroacetic acid solutions for high-water-content samples and formic acid solutions for low-water, high-oil-content samples, with pH adjustment for high-oil-content samples.[\[10\]](#)
- Chromatographic Conditions: Information on the specific column, mobile phase, and flow rate for the gibel carp study is not available in the reviewed literature. However, other HPLC methods for Moroxydine analysis have been documented.[\[11\]](#)[\[12\]](#)

Visualizations

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates the general workflow for the pharmacokinetic study of **Moroxydine hydrochloride** in gibel carp.



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